tert-Butyl (1-formylcyclobutyl)carbamate

PROTAC linker design conformational analysis targeted protein degradation

This building block features a unique 1,1-geminal Boc-amine and formyl substitution on a strained cyclobutane core (20–35° puckering), providing a kinked geometry distinct from 1,3-disubstituted regioisomers (CAS 171549-91-0/92-1). The scaffold reduces entropic penalty upon target binding, ideal for PROTAC linker libraries and peptide mimetics. The formyl group enables reductive amination/Wittig olefination for linker extension; the Boc-amine permits orthogonal deprotection. Procure this compound to access spirocyclic systems inaccessible from 1,3-substituted analogs.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 163554-55-0
Cat. No. B063045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-formylcyclobutyl)carbamate
CAS163554-55-0
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCC1)C=O
InChIInChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(7-12)5-4-6-10/h7H,4-6H2,1-3H3,(H,11,13)
InChIKeyHZFZXPAIALRURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-formylcyclobutyl)carbamate (CAS 163554-55-0): Structural and Procurement Baseline


tert-Butyl (1-formylcyclobutyl)carbamate (CAS 163554-55-0), also known as Boc-1-amino-1-cyclobutanecarboxaldehyde, is a bifunctional synthetic intermediate with the molecular formula C10H17NO3 (MW 199.25 g/mol) . The molecule features a tert-butoxycarbonyl (Boc)-protected primary amine directly attached to the 1-position of a cyclobutane ring, with a formyl (-CHO) substituent at the same carbon [1]. This 1,1-geminal substitution pattern on a strained four-membered carbocycle yields a conformationally constrained scaffold with precisely defined exit vectors for subsequent derivatization [2]. The compound contains 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 5 rotatable bonds .

Procurement Risk Alert: Why Generic Substitution of tert-Butyl (1-formylcyclobutyl)carbamate Fails


Simple replacement with tert-butyl (1-formylcyclopropyl)carbamate (C9H15NO3, MW 185.22 g/mol) or tert-butyl (1-formylcyclopentyl)carbamate (C11H19NO3, MW 213.27 g/mol) is inadvisable without re-optimization due to fundamental differences in ring geometry . The cyclopropane analog provides a completely planar, sp2-hybridized gem-dimethyl substitution pattern with reduced C-C bond length (≈1.51 Å) and higher angle strain, altering both the spatial vector orientation and the electronic environment at the α-amine [1]. The cyclopentane analog introduces additional conformational flexibility due to pseudorotation and a larger ring pucker amplitude, which affects the entropy penalty upon target binding [2]. Within the cyclobutane class, regioisomeric compounds such as tert-butyl (3-formylcyclobutyl)carbamate (cis: CAS 171549-91-0; trans: CAS 171549-92-1) present fundamentally different spatial relationships between the protected amine and formyl group, with the 1,1-geminal substitution of the target compound enabling divergent synthetic trajectories compared to 1,3-disubstitution patterns .

Quantitative Differentiation Evidence for tert-Butyl (1-formylcyclobutyl)carbamate Selection


Cyclobutane vs. Phenylene/Cyclohexyl Linkers: Balance of Rigidity and Flexibility

In a systematic linker optimization study for bivalent chemical degraders, a trans-1,3-cyclobutyl linker provided the optimal balance between rigidity and flexibility compared to 1,4-phenylene and trans-1,4-cyclohexyl linkers [1]. This class-level inference establishes that cyclobutane-containing scaffolds (including the 1,1-geminal substitution pattern of the target compound) occupy a distinct conformational space that cannot be replicated by aromatic or larger alicyclic linkers. The puckered cyclobutane ring structure confers a defined dihedral angle between substituents while retaining sufficient flexibility for induced-fit binding [2].

PROTAC linker design conformational analysis targeted protein degradation

1,1-Geminal Substitution vs. 1,3-Regioisomers: Distinct Synthetic Vector Orientation

The target compound (1,1-geminal substitution) and its 1,3-disubstituted regioisomers (cis/trans-3-formylcyclobutylcarbamates, CAS 171549-91-0 and 171549-92-1) exhibit fundamentally different exit vector geometries . In the 1,1-substituted scaffold, both the protected amine and formyl group emanate from the same ring carbon, yielding a kinked geometry with the cyclobutane ring serving as a conformationally restricted core that directs both functional groups in defined spatial trajectories relative to each other. In contrast, 1,3-substitution places the reactive groups on opposite faces of the cyclobutane ring, creating a linear-like topology with approximately 180° separation in the trans isomer and a bent geometry in the cis isomer . The target compound also contains a stereogenic center at the 1-position (gem-disubstituted), while the 3-substituted analogs contain stereocenters at both C1 and C3 positions.

regioselective synthesis building block topology constrained amino acids

Cyclobutane vs. Cyclopropane vs. Cyclopentane Analogs: Ring Strain and Conformational Differences

Comparative analysis of the cyclopropane, cyclobutane, and cyclopentane analogs of tert-butyl (1-formylcycloalkyl)carbamates reveals systematic differences in ring strain energy and conformational behavior . The cyclopropane analog (CAS 107259-06-3) exhibits the highest ring strain (≈27.5 kcal/mol) and a completely planar ring geometry with sp2-like character in C-C bonds, which alters the hybridization of the α-carbon and the pKa of the adjacent amine [1]. The cyclopentane analog (CAS 168539-99-9) has lower strain (≈6.2 kcal/mol) but undergoes rapid pseudorotation between envelope and half-chair conformations, introducing conformational entropy that may reduce binding affinity in rigid target pockets [2]. The target cyclobutane compound occupies an intermediate position with moderate ring strain (≈26.5 kcal/mol) and a puckered geometry that provides a single, well-defined low-energy conformation with limited conformational sampling at room temperature [3].

ring strain conformational analysis structure-activity relationship

GPCR Ligand Scaffold: Defined Spatial Orientation for Selective Receptor Binding

The rigid cyclobutane core of tert-butyl (1-formylcyclobutyl)carbamate and its derivatives can orient substituents in a defined spatial arrangement to achieve selective binding to G-protein coupled receptors (GPCRs) . This class-level inference is supported by the established principle that constrained cyclic scaffolds reduce the entropic penalty upon receptor binding by pre-organizing functional groups in the bioactive conformation. The cyclobutane ring provides a specific dihedral angle (approximately 20-35° puckering) that positions the Boc-protected amine and formyl group in a fixed relative orientation, whereas acyclic or more flexible cyclic analogs would sample multiple conformations, potentially reducing target selectivity and increasing off-target interactions [1].

GPCR ligands conformational constraint selective receptor binding

Cyclobutane-Containing PROTAC Degrader UNC7700: Proof-of-Concept for Cyclobutane Linker Efficacy

UNC7700, a potent EED-targeted PRC2 degrader containing a unique cis-cyclobutane linker, achieves DC50 = 111 nM in a diffuse large B-cell lymphoma (DLBCL) DB cell line [1]. While UNC7700 employs a cis-1,3-cyclobutane substitution pattern rather than the 1,1-geminal pattern of the target compound, this result provides class-level validation that cyclobutane-containing linkers confer favorable properties for PROTAC-mediated degradation. The systematic linker optimization that yielded UNC7700 involved evaluation of multiple linker compositions and geometries, with the cyclobutane-containing variant demonstrating superior degradation potency and ternary complex formation compared to non-cyclobutane alternatives evaluated during the medicinal chemistry campaign [2].

PROTAC targeted protein degradation cyclobutane linker

Optimal Procurement and Application Scenarios for tert-Butyl (1-formylcyclobutyl)carbamate


PROTAC Linker Library Construction Requiring Conformationally Constrained Cyclobutane Cores

As demonstrated by the 111 nM DC50 achieved by the cyclobutane-containing degrader UNC7700 [1], tert-butyl (1-formylcyclobutyl)carbamate should be procured as a core building block for PROTAC linker libraries. The 1,1-geminal substitution pattern provides a kinked geometry distinct from the cis/trans-1,3-substitution pattern of UNC7700, offering an orthogonal vector orientation for ternary complex optimization. The formyl group serves as a versatile handle for reductive amination or Wittig olefination to extend the linker toward E3 ligase ligand attachment, while the Boc-protected amine enables orthogonal deprotection and coupling to the target protein ligand.

Synthesis of Conformationally Constrained Peptide Mimetics and β-Turn Replacements

The rigid cyclobutane core of this compound provides a defined 20-35° puckering angle that constrains the spatial relationship between the protected amine and formyl functionalities [2]. This property is essential for constructing peptide mimetics where backbone conformational restriction is required to achieve target selectivity. The gem-disubstituted cyclobutane scaffold serves as an ideal replacement for flexible amino acid residues, reducing the entropic penalty upon target binding while maintaining synthetic tractability via standard Boc deprotection and aldehyde functionalization chemistries.

GPCR-Targeted Lead Optimization Requiring Rigid Pharmacophore Presentation

For medicinal chemistry programs targeting GPCRs where subtype selectivity is a critical parameter, tert-butyl (1-formylcyclobutyl)carbamate enables the construction of ligands with precisely defined spatial orientation of key binding elements . The constrained cyclobutane scaffold pre-organizes functional groups in the bioactive conformation, potentially reducing off-target interactions compared to acyclic or more flexible cyclic analogs. This building block is particularly valuable when the intended pharmacophore requires a kinked geometry with both amine-derived and aldehyde-derived groups emanating from a conformationally restricted core.

Spirocyclic and Fused Heterocyclic Compound Synthesis via 1,1-Geminal Difunctionalization

The 1,1-geminal substitution pattern of this compound enables synthetic routes to spirocyclic and fused heterocyclic systems that are inaccessible from 1,3-disubstituted cyclobutane regioisomers (CAS 171549-91-0 and 171549-92-1) . The proximal positioning of the protected amine and formyl group on the same carbon facilitates intramolecular cyclization reactions (e.g., Pictet-Spengler, Strecker, and reductive amination-cyclization cascades) to generate nitrogen-containing spirocycles and fused bicycles. These scaffolds are increasingly valued in drug discovery for their three-dimensional character and improved physicochemical properties.

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